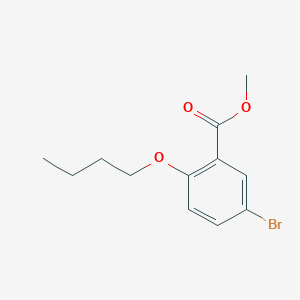

5-溴-2-丁氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the CAS Number: 24123-30-6 and a molecular weight of 287.15 . It has a linear formula of C12H15BrO3 .

Synthesis Analysis

While specific synthesis methods for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-bromo-2-chlorobenzoic acid”, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-butoxybenzoate” is represented by the InChI code: 1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9 (13)8-10 (11)12 (14)15-2/h5-6,8H,3-4,7H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-butoxybenzoate” has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 340.3±22.0 °C .科学研究应用

Chemical Synthesis

“Methyl 5-bromo-2-butoxybenzoate” is a chemical compound with the molecular formula C12H15BrO3 . It is used in the synthesis of various other chemical compounds .

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

α-Glucosidase Inhibitors

“Methyl 5-bromo-2-butoxybenzoate” can be used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives , which have been evaluated as potential inhibitors of the α-glucosidase enzyme . α-glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars, and inhibitors of this enzyme are used in the treatment of type-2 diabetes .

Molecular Docking Studies

Molecular docking studies have been performed on “Methyl 5-bromo-2-butoxybenzoate” and its derivatives to understand their interaction with the active site of the α-glucosidase enzyme . This helps in the design of more effective α-glucosidase inhibitors .

Biological Activity Studies

The biological activity of “Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be studied. For example, some of the synthesized 5-bromo-2-aryl benzimidazole derivatives showed excellent α-glucosidase inhibitory activity, with IC50 values ranging from 8.34 to 103.2 μM .

Drug Discovery

“Methyl 5-bromo-2-butoxybenzoate” and its derivatives can be used in drug discovery processes. The benzimidazole class, to which this compound belongs, is known to have a wide range of biological activities and is present in many drugs .

安全和危害

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Personal protective equipment, including face protection, should be worn when handling this compound . It is advised to avoid ingestion and inhalation, and to avoid dust formation .

未来方向

While specific future directions for “Methyl 5-bromo-2-butoxybenzoate” were not found, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests potential future applications in the development of new antidiabetic drugs .

作用机制

Target of Action

Methyl 5-bromo-2-butoxybenzoate is a complex organic compoundBrominated compounds like this one are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

Brominated benzoates are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the benzoate acts as a leaving group, allowing the formation of a new carbon-carbon bond .

属性

IUPAC Name |

methyl 5-bromo-2-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-3-4-7-16-11-6-5-9(13)8-10(11)12(14)15-2/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYCCJRJZYQXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-butoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3012570.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)